molecular formula C20H26ClN5O7S2 B1208409 (6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride

(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride

Cat. No. B1208409
M. Wt: 548 g/mol
InChI Key: XAAOHMIKXULDKJ-VQZRABBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefetamet Pivoxil Hydrochloride is the hydrochloride salt form of cefetamet pivoxil, a pivalate ester prodrug form of a cefetamet. After oral administration of cefetamet pivoxil hydrochloride, the ester bond is cleaved, releasing active cefetamet.

Scientific Research Applications

Isolation and Characterization of Impurities

Research conducted by Rao et al. (2007) focused on identifying impurities in Cefdinir, an antibiotic, where this compound was detected as an impurity during the drug’s manufacturing process. They utilized high-performance liquid chromatography (HPLC) to isolate and characterize these impurities, demonstrating the importance of analytical techniques in pharmaceutical quality control (Rao et al., 2007).

Synthesis of Related Compounds

Deng Fu-li (2007) and others have researched the synthesis of compounds related to Cefdinir, including derivatives of the (6R,7R)-pivaloyloxymethyl compound. These studies involve various chemical processes like hydrolysis and esterification, highlighting the compound's role in developing new pharmaceuticals (Deng Fu-li, 2007).

Antibacterial Activity

Shrivastava et al. (2014) explored the antibacterial activity of a novel β-Lactam derivative, which included the (6R,7R)-pivaloyloxymethyl structure. Their findings demonstrate the compound's potential in creating effective antibacterial agents (Shrivastava, Ranjan, & Tripathi, 2014).

Corrosion Inhibition and Material Science

Aldana-González et al. (2015) investigated the use of a sodium derivative of this compound as a corrosion inhibitor for steel in acidic conditions. This research indicates potential applications beyond pharmaceuticals, extending to material science and engineering (Aldana-González et al., 2015).

Nanoparticle Synthesis

Abdulghani and Mohuee (2017) utilized a Schiff base derivative of this compound for the synthesis of gold nanoparticles, suggesting its utility in nanotechnology and material synthesis (Abdulghani & Mohuee, 2017).

properties

Product Name

(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride

Molecular Formula

C20H26ClN5O7S2

Molecular Weight

548 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

InChI

InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H/t12-,16-;/m1./s1

InChI Key

XAAOHMIKXULDKJ-VQZRABBESA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride
Reactant of Route 2
(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride
Reactant of Route 6
(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride

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